molecular formula C9H7BrF2N2 B13460702 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole

6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole

Cat. No.: B13460702
M. Wt: 261.07 g/mol
InChI Key: NKVOGKRMEIEFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually involve the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may vary to optimize yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C9H7BrF2N2

Molecular Weight

261.07 g/mol

IUPAC Name

6-bromo-2-(difluoromethyl)-3-methylindazole

InChI

InChI=1S/C9H7BrF2N2/c1-5-7-3-2-6(10)4-8(7)13-14(5)9(11)12/h2-4,9H,1H3

InChI Key

NKVOGKRMEIEFBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.